6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate
Description
This compound is a tricyclic coumarin derivative featuring a benzo[c]chromen core (a fused benzopyran-ketone system) substituted at the 3-position with an N-(tert-butoxycarbonyl)glycinate ester. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the glycine amino group, enhancing stability during synthesis and modulating solubility . The compound is synthesized via coupling reactions involving camptothecin (CPT) derivatives and N-(tert-butoxycarbonyl)glycine using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts in chloroform .
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-11-17(22)25-12-8-9-14-13-6-4-5-7-15(13)18(23)26-16(14)10-12/h8-10H,4-7,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPISPCIGZBPGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for pharmacological applications.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₅H₁₄O₅
- CAS Number : 325737-63-1
- Molecular Weight : 286.27 g/mol
The structure features a benzo[c]chromene core with a glycine derivative, which may influence its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds similar to 6-oxo derivatives exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The benzo[c]chromene structure may contribute to this activity through radical scavenging mechanisms.
Anti-inflammatory Effects
Some studies suggest that derivatives of benzo[c]chromenes possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed in related compounds, indicating potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Preliminary investigations have shown that compounds containing the benzo[c]chromene framework can induce apoptosis in cancer cell lines. For instance, studies have reported that these compounds can inhibit cell proliferation and promote cell cycle arrest in various cancer types.
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | Inhibition of proliferation | Induction of apoptosis |
| A549 (Lung Cancer) | Cell cycle arrest | Modulation of signaling pathways |
| HeLa (Cervical Cancer) | Reduced viability | Activation of caspases |
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors related to inflammation or cell growth.
- Gene Expression Regulation : The compound might influence the expression of genes associated with apoptosis and cell survival.
Case Studies
Several case studies have highlighted the potential applications of benzo[c]chromene derivatives:
- Study on Anticancer Properties : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
- Anti-inflammatory Research : Another investigation showed that treatment with a benzo[c]chromene derivative led to decreased levels of TNF-alpha in animal models of arthritis.
Comparison with Similar Compounds
Key Observations:
- Core Variations : The cycloocta[c]chromen derivatives (e.g., 1k, 1m) feature an eight-membered ring, conferring distinct conformational flexibility compared to the six-membered tetrahydrobenzo[c]chromen core .
- Substituent Diversity: Sulfonate esters (1k, 1m) and amides (29, 34) exhibit polar or charged groups, influencing solubility and enzyme-binding affinity, whereas Boc-protected glycinate/hexanoate esters prioritize hydrolytic stability .
- Synthetic Routes : Sulfonate derivatives are synthesized via sulfonation reactions, while glycinate/amide analogs employ coupling reagents like EDCI/DMAP or direct acylation .
Enzyme Inhibition:
- Sulfonate Derivatives : Compounds 1k and 1m inhibit alkaline phosphatase (ALP), with IC₅₀ values correlated to substituent electronegativity and steric effects .
- Amide Derivatives: N-(8,9-Dimethoxy-6-oxo-benzo[c]chromen-3-yl)acetamide (29) and related analogs target liver pyruvate kinase via non-competitive inhibition, with propionamide/butyramide variants showing enhanced potency .
Physicochemical Properties
| Property | Target Compound | 1k (Propane-1-sulfonate) | 29 (Acetamide) |
|---|---|---|---|
| Molecular Weight | 427.45 g/mol | 351.1 g/mol | 327.34 g/mol |
| Melting Point | Not reported | 114–117°C | 287–288°C |
| Solubility | Moderate (Boc group) | Low (sulfonate) | Low (amide) |
| Stability | High (Boc protection) | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
